![molecular formula C18H16FN3O3 B2804066 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide CAS No. 1203136-03-1](/img/structure/B2804066.png)
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide, also known as Compound 1, is a novel small molecule that has been developed for potential therapeutic applications. This compound has been shown to have promising properties in preclinical studies, and its synthesis, mechanism of action, and biochemical effects have been extensively studied.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
Research has shown that certain derivatives, particularly those incorporating semicarbazide, thiosemicarbazide, thiadiazole, and other moieties, exhibit significant antioxidant and anticancer activities. These compounds have been tested against various cancer cell lines, including glioblastoma and breast cancer, demonstrating promising results in inhibiting tumor growth. The antioxidant activity of some derivatives has been found to surpass that of well-known antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related conditions and cancer treatment (Tumosienė et al., 2020).
Inhibitors of Matrix Metalloproteinases
Certain heterocyclic derivatives, including thiadiazines, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. These compounds could play a crucial role in regulating processes such as tissue remodeling and angiogenesis, which are critical in cancer progression and other diseases. The unique structural conformations and hydrogen bonding patterns of these compounds contribute to their inhibitory activity, suggesting their potential in developing novel MMP inhibitors (Schröder et al., 2001).
Anti-inflammatory Evaluation and Docking Studies
Novel derivatives have been synthesized and tested for their anti-inflammatory properties in vivo. These compounds, particularly those incorporating the benzo[b]furan-2-ylmethyl moiety, have shown promising anti-inflammatory activity, comparable to standard drugs like indometacin and aspirin. Molecular docking studies have provided insights into the binding interactions between these compounds and COX-2 protein, further supporting their potential as anti-inflammatory agents (Boukharsa et al., 2018).
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12(18(24)20-11-15-3-2-10-25-15)22-17(23)9-8-16(21-22)13-4-6-14(19)7-5-13/h2-10,12H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDADSSMABACIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.